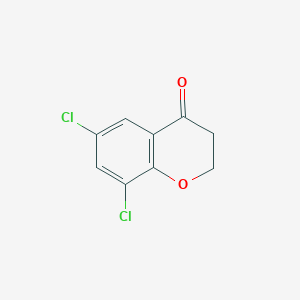

6,8-dichlorochroman-4-one

Description

Overview of Chromanones and Related Benzopyranones in Chemical Research

Chromanones, and the broader class of benzopyranones to which they belong, represent a significant area of interest in chemical research. ontosight.aiontosight.ainih.govencyclopedia.pub These compounds, characterized by a benzene (B151609) ring fused to a pyranone ring, are abundantly found in nature, particularly in plants. nih.govresearchgate.nettandfonline.com The fusion of a pyrone ring with a benzene nucleus gives rise to this class of heterocyclic compounds. nih.gov Chromanones are structurally related to flavonoids and exhibit a wide array of biological activities.

The benzopyranone core is a versatile scaffold that has been extensively studied for its potential applications in medicinal chemistry and materials science. ontosight.aivulcanchem.com The structural diversity within the benzopyranone family, which includes chromones and coumarins, allows for a wide range of chemical modifications and functionalizations. nih.govencyclopedia.pub This adaptability has made them a focal point for the development of new therapeutic agents and other functional molecules. researchgate.net

Significance of the Chromanone Core in Synthetic Organic Chemistry

The chromanone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.govresearchgate.netacs.org This makes it an attractive starting point for the design and synthesis of novel bioactive compounds. nih.govnih.gov The rigid bicyclic system of chromanones provides a well-defined three-dimensional structure that can be strategically modified to optimize interactions with specific enzymes or receptors. nih.gov

In synthetic organic chemistry, chromanones serve as valuable intermediates and building blocks for the construction of more complex molecules. researchgate.netresearchgate.net A variety of synthetic strategies have been developed for the construction of the chromanone skeleton, often starting from readily available phenols and acrylic acids or their derivatives. nih.govcdnsciencepub.comnih.govunishivaji.ac.inresearchgate.net These methods allow for the introduction of diverse substituents onto the chromanone ring system, enabling the creation of large libraries of compounds for screening and optimization.

Role of Halogenation in Modulating Chromanone Reactivity and Bioactivity

The introduction of halogen atoms, such as chlorine, into the chromanone structure can significantly influence its chemical reactivity and biological properties. biointerfaceresearch.comnih.gov Halogenation can alter the electron distribution within the molecule, affecting its reactivity in various chemical transformations. vulcanchem.com For instance, the presence of electron-withdrawing chlorine atoms can enhance the electrophilic character of certain positions on the chromanone ring, making them more susceptible to nucleophilic attack. vulcanchem.com

From a biological perspective, halogenation can lead to enhanced bioactivity. The presence of halogens can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govbiointerfaceresearch.com In some cases, halogenated compounds have shown increased potency as antimicrobial or anticancer agents compared to their non-halogenated counterparts. biointerfaceresearch.com

Contextualizing 6,8-Dichlorochroman-4-one within the Chromanone Class

This compound is a specific member of the chromanone class, distinguished by the presence of two chlorine atoms at positions 6 and 8 of the benzopyranone core. myskinrecipes.comsigmaaldrich.commyskinrecipes.combldpharm.com This particular substitution pattern imparts unique chemical and physical properties to the molecule. The dichlorination at these specific positions is a key feature that influences its potential applications and biological activity.

The synthesis of this compound can be achieved through various methods, including the intramolecular cyclization of corresponding dichlorophenoxypropanoic acids. nih.govacs.orgnih.govsci-hub.se The presence of the two chlorine atoms makes it a valuable intermediate for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially interesting biological profiles. rsc.orgsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRWXABMOCRPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594354 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-60-8 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dichlorochroman 4 One and Its Precursors

Classical Synthetic Routes to the Chromanone Framework

Traditional methods for constructing the chromanone core, the fundamental structure of 6,8-dichlorochroman-4-one, have long been established in organic chemistry. These routes often involve multi-step sequences starting from readily available phenolic compounds.

Friedel-Crafts Acylation Strategies for Substituted Phenols

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones, which are key intermediates in chromanone synthesis. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commt.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.commt.com

In the context of chromanone synthesis, a substituted phenol (B47542) can be acylated to introduce a keto-group. Subsequent manipulation of the resulting phenolic ketone can lead to the formation of the chromanone ring. For instance, the Friedel-Crafts acylation of o-dichlorobenzene with succinic anhydride can lead to the formation of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid, a precursor that can be cyclized to a dichlorinated tetralone, a related cyclic ketone. acs.org While this specific example leads to a tetralone, the underlying principle of acylating a substituted aromatic ring is applicable to the synthesis of chromanone precursors.

The regioselectivity of Friedel-Crafts acylation can be a challenge, as multiple products can form, especially with highly activated or polysubstituted aromatic rings. sigmaaldrich.com The choice of catalyst and reaction conditions is crucial to control the outcome of the reaction. researchgate.net

Baker-Venkataraman Rearrangement Approaches

The Baker-Venkataraman rearrangement is a classic named reaction in organic synthesis that provides a pathway to 1,3-diketones, which are direct precursors to chromones and flavones. wikipedia.orgbenthamdirect.com The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone. wikipedia.org The mechanism proceeds through the formation of an enolate, followed by an intramolecular acyl transfer to form a cyclic alkoxide, which then opens to yield a more stable phenolate. wikipedia.org Acidic workup then furnishes the 1,3-diketone. wikipedia.org

This rearrangement is a key step in many chromone (B188151) syntheses. wikipedia.orgbenthamdirect.com Once the 1,3-diketone is formed, an acid-catalyzed cyclodehydration can be employed to construct the chromone ring. wikipedia.org While the provided search results primarily discuss the synthesis of chromones (the unsaturated analogs of chromanones), the 1,3-diketone intermediates generated via the Baker-Venkataraman rearrangement could potentially be reduced and cyclized to afford chromanones. Recent advancements have also explored "soft-enolization" versions of this rearrangement. acs.org

| Reagents | Conditions | Product | Yield | Reference |

| 2-Acetoxyacetophenone, Base | Rearrangement | 1,3-Diketone | Varies | wikipedia.org |

| 1,3-Diketone, Acid | Cyclodehydration | Chromone | Varies | wikipedia.org |

Cyclization Reactions of 3-Phenoxypropionic Acids

A highly effective and widely used method for the synthesis of chroman-4-ones is the intramolecular cyclization of 3-phenoxypropionic acids. nih.govresearchgate.net This reaction is typically promoted by strong acids or dehydrating agents. The precursor, a 3-phenoxypropionic acid, can be synthesized by the O-alkylation of a corresponding phenol with a suitable three-carbon synthon, such as β-propiolactone or 3-chloropropionic acid. nih.govgoogle.com

For the synthesis of dichlorinated chromanones, a dichlorophenol serves as the starting material. For example, the O-alkylation of 2,3-dichlorophenol (B42519) with β-propiolactone in the presence of a base like sodium hydride yields 3-(2,3-dichlorophenoxy)propanoic acid. acs.orgnih.gov Subsequent acid-catalyzed cyclization of this intermediate using reagents like liquid hydrogen fluoride (B91410) (HF) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) affords 7,8-dichlorochroman-4-one in good yield. acs.orgnih.gov Similarly, starting from 3,4-dichlorophenol (B42033), cyclization can lead to 6,7-dichlorochroman-4-one. vulcanchem.com

The choice of cyclizing agent can influence the regiochemical outcome of the reaction. For instance, the cyclization of 3-(3,4-dichlorophenoxy)propanoic acid with liquid HF yields 7,8-dichlorochroman-4-one, whereas Eaton's reagent can produce 5,6-dichlorochroman-4-one. acs.orgnih.gov Other dehydrating agents like polyphosphoric acid (PPA) and fuming sulfuric acid have also been employed for this type of cyclization. researchgate.netgoogle.com

| Starting Material | Reagents for Cyclization | Product | Yield | Reference |

| 3-(2,3-dichlorophenoxy)propanoic acid | Liquid HF or Eaton's Reagent | 7,8-Dichlorochroman-4-one | Good | acs.orgnih.gov |

| 3-(4-Fluorophenoxy)propionic acid | Polyphosphoric Acid | 6-Fluoro-4-chromanone | Good | google.com |

| 3-Phenoxypropanoic acids | Polyphosphoric Acid (Microwave) | Chroman-4-ones | High | researchgate.net |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound. These approaches often utilize metal catalysis or novel reaction media to achieve higher yields, selectivities, and milder reaction conditions.

Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis for the formation of carbocyclic and heterocyclic rings. mdpi.com These methods offer high efficiency and stereoselectivity. mdpi.com Palladium, in particular, is a versatile catalyst for a wide range of transformations, including cross-coupling reactions that can be adapted for the synthesis of heterocyclic systems. mdpi.com

While direct metal-catalyzed synthesis of this compound is not extensively detailed in the provided search results, the principles of metal-catalyzed cyclization are applicable. mdpi.comrsc.org For instance, intramolecular C-H activation followed by cyclization is a powerful strategy for constructing ring systems. researchgate.net Such approaches could potentially be developed for the synthesis of chromanones from appropriately functionalized precursors. The Heck reaction, a palladium-catalyzed process, has been utilized in the synthesis of chromones with alkenyl functionalities, demonstrating the utility of metal catalysis in this area. researchgate.net

Ionic Liquid-Mediated Condensations

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis. scielo.org.mxrsc.orgscirp.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can lead to enhanced reaction rates and selectivities. scielo.org.mxrsc.org

In the context of chromanone synthesis, ionic liquids can be used as the reaction medium for condensation reactions. For example, the synthesis of biaryls, which can be precursors to more complex heterocyclic systems, has been achieved using nickel nanoparticles generated in situ in an ionic liquid medium. rsc.org The use of ionic liquids in combination with microwave irradiation can further accelerate reactions, offering a synergic effect. scielo.org.mx While a specific protocol for the ionic liquid-mediated synthesis of this compound was not found, the general applicability of ionic liquids in condensation and cyclization reactions suggests their potential in this area. nih.gov Imidazolium-based ionic liquids are among the most commonly studied for these applications. scirp.orgnih.gov

| Cation | Anion | Application | Reference |

| 1-Alkyl-3-methylimidazolium | [BF₄]⁻, Cl⁻, Br⁻ | Extraction and separation of bioactive compounds | nih.gov |

| Imidazolium-based | Varies | Catalysis of organic reactions | scirp.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced side-product formation compared to conventional heating methods. anton-paar.comwiley-vch.de The principle lies in the direct coupling of microwave energy with polar molecules (solvents or reagents) in the reaction mixture, resulting in rapid and uniform heating. anton-paar.comlabsystem.hu This technology is particularly advantageous for reactions requiring high temperatures, as it allows for superheating of solvents in sealed vessels far beyond their atmospheric boiling points, which, according to the Arrhenius equation, can dramatically increase reaction rates. anton-paar.com

While a specific microwave-assisted protocol for this compound is not extensively documented in dedicated literature, the synthesis of its regioisomer, 6,7-dichlorochromone (B11889705), provides a relevant and illustrative example of the methodology's potential. A one-pot synthesis using 3,4-dichlorophenol and diketene (B1670635) under microwave irradiation at 150°C for 20 minutes has been shown to produce 6,7-dichlorochromone in an 82% yield. vulcanchem.com This approach highlights the efficiency of MAOS in rapidly constructing the chromone core from a dichlorinated precursor.

Table 1: Example of Microwave-Assisted Synthesis for a Dichlorinated Chromone

| Starting Material | Reagent | Conditions | Product | Yield |

|---|

This example underscores the feasibility of applying microwave irradiation to the synthesis of this compound, presumably by using 2,4-dichlorophenol (B122985) as the starting material in a similar reaction sequence, to achieve the desired regiochemistry.

Tandem and One-Pot Reaction Sequences

Tandem or cascade reactions, in which multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. wikipedia.orgprinceton.edu These processes increase atom economy, reduce waste, and save time and resources. wikipedia.org

The synthesis of substituted chromanones has benefited from such elegant one-pot strategies. For instance, a tandem reaction involving gem-dichlorination, hydrolysis, and nitrile oxide generation has been used to create complex chromanone derivatives. researchgate.net This particular study highlights a method for the C-3 electrophilic chlorination of benzopyran systems. researchgate.net While not directly yielding the parent this compound, these advanced methods demonstrate the power of tandem sequences to build functionalized chromanone scaffolds.

A more direct application involves the one-pot synthesis of 2-aryl-3-(arylmethyl)chromones, where a 6,8-dichloro-substituted derivative was successfully synthesized. researchgate.net This demonstrates that the 6,8-dichloro-chromone framework can be assembled effectively within a one-pot procedure. Another approach involves the palladium-catalyzed β-arylation of chromanones with arylboronic acids, providing a novel route to various flavanones in a one-pot fashion. princeton.edu

Regioselective Synthesis of Dichlorinated Chromanones

Achieving the specific 6,8-dichloro substitution pattern on the chromanone core requires precise control over the reaction's regioselectivity. Two primary strategies are employed: the direct chlorination of a pre-formed chromanone or chromone ring system, or the synthesis from precursors that already contain the desired dichlorination pattern.

Strategies for Direct Introduction of Halogens at C-6 and C-8

The direct and regioselective chlorination of the aromatic ring of the chromone scaffold is a well-established method. The synthesis of 6,8-dichloro-4H-chromen-4-one (a closely related chromone) is typically achieved through the electrophilic aromatic substitution of 4H-chromen-4-one. This reaction employs chlorine gas as the chlorinating agent in the presence of a Lewis acid catalyst, most commonly iron(III) chloride (FeCl₃), in an inert solvent like chloroform. The catalyst activates the chlorine, facilitating the attack at the electron-rich 6 and 8 positions of the chromone ring. The unsubstituted chromanone would be expected to react similarly, as the activating ether oxygen directs electrophilic substitution to the ortho and para positions (C-8 and C-6, respectively).

Table 2: Reagents for Direct C-6 and C-8 Chlorination

| Substrate | Chlorinating Agent | Catalyst | Solvent | Product |

|---|

Synthesis from Dichlorinated Precursors (e.g., Dichlorophenols, Dichloroacetophenones)

An alternative and highly effective regioselective strategy involves building the chromanone ring onto a pre-existing dichlorinated aromatic structure. The most common precursor for this approach is 2,4-dichlorophenol. The synthesis proceeds via a two-step sequence: O-alkylation followed by intramolecular cyclization.

In the first step, 2,4-dichlorophenol is reacted with a suitable three-carbon synthon. Examples include O-alkylation with β-propiolactone in the presence of a base (like sodium hydride) or with 3-bromopropionic acid. nih.govacs.org This reaction forms the key intermediate, 3-(2,4-dichlorophenoxy)propanoic acid.

The second step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid group is induced to cyclize onto the aromatic ring. This is achieved using strong acids or dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). nih.govacs.org The cyclization occurs at the position para to the activating ether oxygen (the C-6 position), leading specifically to the formation of this compound. This method provides unambiguous regiochemical control, as the substitution pattern is dictated by the starting dichlorophenol.

Table 3: Synthetic Route from a Dichlorinated Precursor

| Precursor | Reagent(s) | Intermediate | Cyclization Agent | Final Product |

|---|---|---|---|---|

| 2,4-Dichlorophenol | 1. β-Propiolactone, NaH nih.govacs.org | 3-(2,4-Dichlorophenoxy)propanoic acid | Eaton's Reagent or Polyphosphoric Acid (PPA) nih.govacs.org | This compound |

Purification and Characterization Techniques for this compound Syntheses

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. Standard laboratory techniques are effective for this purpose. The primary methods include:

Recrystallization: This is a common technique for purifying solid compounds. A suitable solvent (or solvent system), such as ethanol (B145695) or benzene (B151609), is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Chromatography: For higher purity requirements, column chromatography using silica (B1680970) gel is frequently employed. researchgate.net Preparative High-Performance Liquid Chromatography (HPLC) can also be used for obtaining highly pure samples. researchgate.net Progress of the purification is often monitored by Thin-Layer Chromatography (TLC).

Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic and analytical methods.

Table 4: Characterization Techniques for this compound

| Technique | Purpose | Expected Observations |

|---|---|---|

| Melting Point | Assess purity and identity. | A sharp, defined melting point range indicates high purity. |

| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic absorption bands for the carbonyl (C=O) group (around 1680 cm⁻¹) and aromatic C-Cl stretches. |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the mass of C₉H₆Cl₂O₂ (approx. 217.05 g/mol ), showing the characteristic isotopic pattern for two chlorine atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the precise molecular structure. | ¹H NMR: The two aromatic protons at C-5 and C-7 would appear as distinct doublets with a small meta-coupling constant (J ≈ 2.5 Hz), confirming the 1,2,4,5-substitution pattern on the benzene ring. The methylene (B1212753) protons at C-2 and C-3 would appear as triplets. ¹³C NMR: Will show 9 distinct carbon signals, with chemical shifts indicative of the aromatic, carbonyl, and aliphatic carbons. |

The ¹H NMR spectrum is particularly diagnostic for confirming the 6,8-dichloro substitution. The protons at C-5 and C-7 are meta to each other and will appear as two distinct doublets, each with a small coupling constant (J) of approximately 2-3 Hz. This pattern is a clear indicator of the desired regiochemistry.

Chemical Transformations and Derivatization of the 6,8 Dichlorochroman 4 One Core

Electrophilic Aromatic Substitution Reactions on the Dichlorochromanone Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.comkhanacademy.org The benzene (B151609) ring of the 6,8-dichlorochroman-4-one is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two chlorine atoms and the carbonyl group. However, under specific conditions, substitution reactions can still occur. The general mechanism involves the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This is typically the slow, rate-determining step. Subsequently, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity in a fast step. masterorganicchemistry.com

While specific examples of electrophilic aromatic substitution on this compound itself are not extensively documented in the provided search results, the principles of EAS on substituted benzene rings are well-established. masterorganicchemistry.comyoutube.comyoutube.com The chlorine atoms are ortho, para-directing deactivators, while the acyl group attached to the benzene ring via the pyranone ring is a meta-director. The interplay of these directing effects would determine the position of substitution for incoming electrophiles. For instance, nitration (using nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid) would likely occur at the C-5 or C-7 positions, but the significant deactivation of the ring makes these reactions challenging. masterorganicchemistry.comyoutube.com

Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the chroman-4-one core offer rich opportunities for derivatization, enabling the introduction of a wide range of substituents and the formation of new ring systems.

Alkylation at the C-2 position of the chroman-4-one skeleton has been achieved through various synthetic strategies. One notable method involves the metal-free oxidative decarbonylative alkylation of chromones with aliphatic aldehydes, which, upon reduction, would yield C-2 alkylated chroman-4-ones. rsc.org Although this specific reaction was demonstrated on the parent chromone (B188151), the methodology could potentially be adapted for the 6,8-dichloro derivative.

Acylation reactions at the C-3 position are also synthetically valuable. For instance, 3-butanoyl-6,8-dichloro-2H-chromen-2-one has been synthesized, highlighting the feasibility of introducing acyl groups at this position. These acylated derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

Below is a table summarizing examples of alkylation and acylation on related chromanone structures.

The C-3 position of the chroman-4-one nucleus is susceptible to halogenation, particularly bromination. The α-bromination of chroman-4-one derivatives can be accomplished using reagents like pyridinium (B92312) bromide perbromide (PBPB). nih.gov In one study, 7,8-dichlorochroman-4-one was successfully brominated at the C-3 position using pyridinium tribromide in a mixture of anhydrous ethanol (B145695) and chloroform. google.com The reaction of bromoalkoxyacetophenones with bromine in methanol (B129727) also provides a route to phenacyl bromides, which are precursors to chromanones. google.com

The use of N-bromosuccinimide (NBS) is another common method for benzylic and allylic bromination. youtube.com While direct application on this compound at the C-3 position isn't detailed, it remains a viable reagent for such transformations. Copper-promoted bromination using alkyl bromides has also been shown to be effective for the C-5 bromination of 8-aminoquinoline (B160924) amides, suggesting the potential for metal-catalyzed halogenation on related heterocyclic systems. beilstein-journals.org Dioxane dibromide has been employed for the regioselective bromination of coumarins under solvent-free conditions. beilstein-journals.org

The active methylene (B1212753) group at the C-3 position of chroman-4-ones can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. These reactions, often carried out under basic conditions, provide a powerful tool for carbon-carbon bond formation and the synthesis of a diverse range of derivatives. For instance, the condensation of 7-hydroxy-4-chromanone with different aldehydes affords 3-benzylidenechroman-4-ones, which are considered rigid analogues of chalcones. researchgate.net This type of aldol (B89426) condensation proceeds through the formation of an enolate intermediate which then attacks the carbonyl group of the aldehyde. magritek.comyoutube.com

While a specific example with this compound is not provided in the search results, this reactivity is a general feature of the chroman-4-one system. A related reaction, the Claisen condensation, involves the reaction of an ester with an enolate, and while typically applied to esters, intramolecular versions like the Dieckmann condensation can be used to form cyclic β-keto esters. youtube.com

Modifications of the C-4 Carbonyl Group

The carbonyl group at the C-4 position is a key functional handle for a variety of transformations, most notably reduction reactions.

The reduction of the C-4 carbonyl group in chroman-4-ones can lead to the corresponding chroman-4-ols or complete reduction to the methylene group, affording chromans. The choice of reducing agent is crucial in determining the outcome of the reaction.

For the selective reduction of the carbonyl group to an alcohol, various hydride reagents can be employed. Zinc borohydride (B1222165) (Zn(BH₄)₂) is a versatile reagent that can reduce a wide range of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. redalyc.orgscielo.org.mx It has been shown to be effective for the reduction of α,β-unsaturated carbonyl compounds, indicating its potential for the selective 1,2-reduction of the C-4 carbonyl of a chromenone to an allylic alcohol without affecting the double bond. scielo.org.mx The chemoselective reduction of aldehydes in the presence of ketones can also be achieved with this reagent system. redalyc.org

For the complete reduction of the carbonyl to a methylene group, harsher reduction conditions are typically required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation. acs.org

Compound List

Oxime and Hydrazone Formation

The carbonyl group at the C4 position of this compound is a key functional handle for a variety of chemical transformations. Among the most fundamental of these are condensation reactions with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazine derivatives, to yield the corresponding oximes and hydrazones. These reactions represent a direct functionalization of the ketone, converting the C=O double bond into a C=N double bond and introducing new physicochemical properties and further reactive sites into the molecule.

The formation of an oxime occurs through the reaction of this compound with hydroxylamine (NH₂OH), typically under weakly acidic conditions. organic-chemistry.org This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the this compound oxime. masterorganicchemistry.com The resulting oxime can exist as E/Z stereoisomers, and this stereochemistry is critical for subsequent reactions, such as the Beckmann rearrangement. wikipedia.org

Similarly, hydrazones are synthesized by the condensation of the ketone with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine). jocpr.com These reactions are also typically acid-catalyzed and are foundational for constructing more complex heterocyclic systems like pyrazoles. jocpr.comrdd.edu.iq The hydrazone derivatives of chromanones are valuable intermediates in organic synthesis. jocpr.com

| Reaction | Reagent(s) | Product | Typical Conditions |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Sodium Acetate) | This compound oxime | Weakly acidic medium, often in an alcohol solvent like ethanol. organic-chemistry.org |

| Hydrazone Formation | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or substituted hydrazine | This compound hydrazone | Acid catalyst (e.g., acetic acid), often in a refluxing solvent like ethanol. jocpr.comrdd.edu.iq |

Ring-Opening and Ring-Expansion Reactions of this compound

The chroman-4-one scaffold can undergo rearrangement reactions that expand the six-membered pyranone ring into a seven-membered heterocyclic system. These transformations are of significant interest as they provide access to benzoxazepine derivatives, a class of compounds with recognized pharmacological importance. researchgate.netclockss.org The primary methods for achieving this ring expansion from a chroman-4-one starting material are the Beckmann rearrangement of its oxime derivative and the Schmidt reaction of the ketone itself.

The Beckmann rearrangement involves the acid-catalyzed transformation of a ketoxime into an amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For this compound oxime, this reaction results in the formation of a seven-membered lactam. The rearrangement is initiated by converting the oxime's hydroxyl into a good leaving group, followed by the migration of one of the groups attached to the original carbonyl carbon. masterorganicchemistry.com Studies on various chroman-4-one oximes have shown that treatment with reagents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) predominantly leads to the migration of the C3 alkyl group, yielding 7,9-dichloro-2,3-dihydro-1,4-benzoxazepin-5(4H)-one as the major product. researchgate.net The alternative aryl migration, which would produce a 1,5-benzoxazepin-4-one isomer, is typically observed in only trace amounts. researchgate.netmdpi.com

The Schmidt reaction provides a more direct route to the same ring-expanded lactam product. This reaction involves treating the ketone, this compound, directly with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. clockss.orgresearchgate.net The reaction mechanism involves the nucleophilic addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. This method has been successfully applied to various 4-chromanones to synthesize the corresponding 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones. clockss.org

| Reaction | Starting Material | Reagent(s) | Product Type | Key Findings |

| Beckmann Rearrangement | This compound oxime | Polyphosphoric acid (PPA) or Thionyl chloride (SOCl₂) | 1,4-Benzoxazepin-5-one | Predominant alkyl migration leads to the 1,4-oxazepine (B8637140) ring system. researchgate.net |

| Schmidt Reaction | This compound | Hydrazoic acid (HN₃), Strong acid (e.g., H₂SO₄) | 1,4-Benzoxazepin-5-one | Direct conversion of the ketone to the corresponding seven-membered lactam. clockss.org |

Heterocyclic Annulation Strategies Employing this compound as a Building Block

The reactivity of the this compound core extends to its use as a synthon for building fused heterocyclic rings. In these strategies, the carbon framework of the chromanone serves as the foundation onto which a new ring is constructed, a process known as annulation. This approach provides access to a wide variety of polycyclic systems.

Pyrazole (B372694) Annulation: Fused pyrazole derivatives can be synthesized from this compound. A common strategy involves an initial Claisen-Schmidt condensation of the chromanone with an aromatic aldehyde to form a 3-arylidene-6,8-dichlorochroman-4-one. rdd.edu.iq This intermediate, an α,β-unsaturated ketone, can then react with hydrazine hydrate in a cyclocondensation reaction to form the corresponding fused pyrazoline, which can be subsequently oxidized to the pyrazole. rdd.edu.iqresearchgate.net This method builds a five-membered nitrogen-containing ring onto the chromanone framework.

Isoxazole (B147169) Annulation: In a similar fashion to pyrazole synthesis, fused isoxazoles can be prepared by reacting a 1,3-dicarbonyl equivalent derived from the chromanone with hydroxylamine. nih.govorganic-chemistry.org A common pathway involves creating a β-diketone or α,β-unsaturated ketone intermediate from the starting chromanone, which then undergoes cyclocondensation with hydroxylamine to form the isoxazole ring.

Thiophene (B33073) Annulation (Gewald Reaction): The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction would involve the condensation of the ketone with an α-cyanoester (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base (like morpholine (B109124) or diethylamine). wikipedia.orgumich.edu The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene ring fused to the chroman system. wikipedia.org This one-pot procedure is a highly efficient method for constructing polycyclic thiophene derivatives.

| Fused Heterocycle | Annulation Strategy | Key Reagents | Resulting System |

| Pyrazole | Condensation-Cyclization | 1. Aldehyde (for Claisen-Schmidt) 2. Hydrazine hydrate | Pyrazolo[4,3-c]chroman derivative |

| Isoxazole | Condensation-Cyclization | 1. Reagents to form a 1,3-dicarbonyl equivalent 2. Hydroxylamine | Isoxazolo[5,4-c]chroman derivative |

| Thiophene | Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base | Thieno[2,3-c]chroman derivative |

Computational and Theoretical Investigations of 6,8 Dichlorochroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 6,8-dichlorochroman-4-one.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT studies are a cornerstone in the computational analysis of this compound. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the molecule's three-dimensional structure. researchgate.net These calculations reveal a planar chromenone system with bond lengths that are consistent with aromatic conjugation. The presence of two chlorine atoms at positions 6 and 8 significantly influences the electronic properties of the chromenone core by lowering the electron density.

Further analysis of the electronic structure involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, in a related 4-chlorophenyl derivative, HOMO-LUMO transitions suggest an electron density transfer from the chlorophenyl ring to the carbonyl group. This type of analysis is crucial for understanding the molecule's potential as a photosensitizer or in other electronic applications. scirp.org

Table 1: Calculated Electronic Properties of a Substituted Chromenone Derivative

| Property | Value |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap | [Value] |

| Ionization Potential | [Value] |

| Electron Affinity | [Value] |

| Electronegativity | [Value] |

| Hardness | [Value] |

| Softness | [Value] |

| Electrophilicity Index | [Value] |

| Note: Specific values for this compound require dedicated DFT calculations. The table illustrates the types of parameters that can be derived. |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results for structure verification. chemrxiv.orgschrodinger.com DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. chemrxiv.orgschrodinger.comarxiv.org

For IR spectra, the vibrational frequencies of different functional groups can be calculated. A key feature for chromanones is the carbonyl (C=O) stretching frequency, which is computationally predicted to be around 1653 cm⁻¹ for derivatives of this compound. This calculated value can be compared with experimental data to confirm the presence and electronic environment of the carbonyl group.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted. chemrxiv.orgschrodinger.com These predictions help in the assignment of experimental NMR signals, which can be complex for substituted aromatic systems. youtube.com By simulating the spectra, researchers can gain a more detailed understanding of the molecule's structure and the electronic effects of the substituents. schrodinger.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. wustl.eduvalencelabs.com For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational space and vibrational motions. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. wustl.edu

Conformational analysis of chromanone derivatives has been performed using techniques like variable-temperature ¹H-NMR, with the findings often supported by DFT calculations. researchgate.net These studies can reveal the presence of different conformers and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorochromanones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com For dichlorochromanones, QSAR models can be developed to predict their activity against various biological targets, such as enzymes or receptors involved in diseases like cancer or leishmaniasis. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. youtube.com These descriptors can be topological, 3D, or electronic in nature. youtube.com Statistical methods are then used to build a model that can predict the activity of new, untested dichlorochromanone derivatives. youtube.com Such models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing. youtube.com

In Silico Prediction of Molecular Interactions and Target Binding

In silico methods are powerful tools for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a target protein. nih.gov This involves placing the ligand into the binding site of the receptor and scoring the different poses based on their predicted interaction energy. nih.gov

For this compound, docking studies could be used to identify potential protein targets for its observed biological activities, such as its antimicrobial or anticancer properties. By understanding the specific interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, medicinal chemists can design more potent and selective derivatives. mdpi.com Furthermore, advanced techniques like absolute binding free energy perturbation (ABFEP) can provide more accurate predictions of binding affinities. chemrxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound often involves the chlorination of a chromone (B188151) precursor. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information helps in understanding the regioselectivity of the chlorination and optimizing reaction conditions to improve yields. researchgate.net

Similarly, computational methods can shed light on the reactivity of this compound in subsequent reactions, such as nucleophilic substitution at the halogenated positions or reactions at the carbonyl group. By modeling the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control the outcome and design more efficient synthetic routes to novel derivatives.

Pre Clinical Biological Activity Investigations and Structure Activity Relationships Sar

General Biological Significance of Chromanone Derivatives as Bioactive Agents

Chroman-4-ones (or chromanones) and their unsaturated relatives, chromones, represent a critical class of oxygen-bearing heterocyclic compounds that are widespread in nature, particularly in plants and fungi. researchgate.net These scaffolds are recognized in medicinal chemistry as "privileged structures," meaning they serve as versatile templates for designing therapeutic molecules with diverse pharmacological applications. researchgate.netmdpi.com The interest in chromanones stems from their broad spectrum of biological activities, which includes antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties. frontiersin.orgnih.gov

The structural framework of chromanone is a key component in the pharmacophores of many biologically active molecules. chiet.edu.eg The absence of the C2-C3 double bond in chromanones, compared to chromones, can lead to significant variations in biological activity, offering a route for nuanced drug design. mdpi.com Researchers are actively exploring natural and synthetic chromanone derivatives as lead structures for developing new medicines to address emerging health threats. researchgate.netmdpi.com The inherent bioactivity of the chromanone core makes it a subject of intense study for the synthesis of novel agents with potential health benefits. frontiersin.org

Antimicrobial and Antibiofilm Activity of 6,8-Dichlorochroman-4-one Derivatives

The introduction of halogen atoms, such as chlorine, into the chromanone structure is a key strategy in medicinal chemistry to modulate a compound's bioactivity. The dichloro-substitution on the benzene (B151609) ring can influence electron distribution, reactivity, and intermolecular interactions, potentially enhancing antimicrobial efficacy.

While specific data on this compound is limited, studies on closely related chlorinated and dichlorinated chromone (B188151) derivatives provide significant insights into their antibacterial potential. For instance, a study on derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one demonstrated notable antimicrobial activity. researchgate.net Several synthesized compounds from this family were screened against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. researchgate.net The results, measured by the diameter of the inhibition zone, indicated varying degrees of efficacy, highlighting the influence of different substitutions on the core structure. researchgate.net

Another study focusing on halogenated formylchromones found that 6-chloro-3-formylchromone (B182501) (6C3FC) was an active antibacterial compound against Gram-negative Vibrio species, which are significant foodborne pathogens. frontiersin.org This compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against both Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org This underscores the potential of chlorinated chromone structures as effective antibacterial agents. frontiersin.org

Table 1: Antimicrobial Activity of 6,8-Dichloro-2-methyl-4H-chromen-4-one Derivatives Activity measured as the diameter of the inhibition zone (in mm). Data sourced from a study on derivatives of a closely related chromone structure. researchgate.net

| Compound | Derivative Type | Inhibition Zone (mm) vs. B. subtilis | Inhibition Zone (mm) vs. E. coli |

| 3a | 2-Styrylchromone | 13 | 12 |

| 3b | 2-(4-Fluorostyryl)chromone | 12 | - |

| 5 | Pyruvate Ester | 11 | 11 |

| 6 | Phthalide | 12 | 11 |

| 10a | Pyrazole (B372694) | 12 | 11 |

| 10b | Pyrazole | 13 | 12 |

| 11 | Isoxazole (B147169) | 12 | 12 |

| 12 | Quinolinone | 13 | 12 |

| 13 | Dithione | 14 | 13 |

Note: '-' indicates no activity was reported.

The antifungal potential of dichlorinated chromone derivatives has also been investigated. In the same study of 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives, compounds were screened against the fungi Aspergillus flavus and Candida albicans. researchgate.net The dithiated derivative, in particular, showed the most promising activity against both fungal strains, suggesting that modifications at different positions of the chromone ring are critical for antifungal efficacy. researchgate.net

Antivirulence therapy is an emerging strategy that aims to disarm pathogens by inhibiting their virulence factors, rather than killing them, which may reduce the pressure for resistance development. scielo.brmdpi.com For related halogenated chromones like 6-chloro-3-formylchromone (6C3FC), the mechanism of action against Vibrio species involves the impairment of key virulence factors. frontiersin.org At sub-inhibitory concentrations, these compounds were found to decrease swimming motility, protease activity, and indole (B1671886) production, all of which are crucial for bacterial pathogenesis and survival. frontiersin.org The inhibition of these virulence mechanisms represents a promising avenue for combating bacterial infections. frontiersin.org

Table 2: Antifungal Activity of 6,8-Dichloro-2-methyl-4H-chromen-4-one Derivatives Activity measured as the diameter of the inhibition zone (in mm). Data sourced from a study on derivatives of a closely related chromone structure. researchgate.net

| Compound | Derivative Type | Inhibition Zone (mm) vs. A. flavus | Inhibition Zone (mm) vs. C. albicans |

| 3a | 2-Styrylchromone | 12 | 11 |

| 3b | 2-(4-Fluorostyryl)chromone | - | - |

| 5 | Pyruvate Ester | 11 | 11 |

| 6 | Phthalide | 11 | 11 |

| 10a | Pyrazole | 11 | 11 |

| 10b | Pyrazole | 12 | 12 |

| 11 | Isoxazole | 12 | 11 |

| 12 | Quinolinone | 12 | 12 |

| 13 | Dithione | 13 | 13 |

Note: '-' indicates no activity was reported.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which enhances their resistance to antimicrobial agents and the host immune system. frontiersin.orgresearchgate.net The inhibition of biofilm formation is a key therapeutic goal. chiet.edu.eg Research on halogenated formylchromones has demonstrated their potent antibiofilm capabilities. frontiersin.org

Specifically, 6-chloro-3-formylchromone (6C3FC) and 6-bromo-3-formylchromone (6B3FC) were shown to inhibit biofilm formation by V. parahaemolyticus and V. harveyi in a dose-dependent manner. frontiersin.org For 6C3FC, the minimum inhibitory concentration (MIC) was 20 µg/mL, and significant biofilm inhibition was observed at this concentration. frontiersin.org The antibiofilm action is linked to the suppression of genes involved in quorum sensing (a cell-to-cell communication system that regulates biofilm formation) and membrane integrity. frontiersin.org These findings indicate that halogenated chromones can effectively interfere with the complex process of biofilm development in pathogenic bacteria. frontiersin.org

Antiproliferative and Anticancer Potential in Cell Lines

The chromanone scaffold is a promising template for the development of anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, often showing significant cytotoxic effects.

In vitro cytotoxicity assays are fundamental for screening the anticancer potential of new compounds. nih.gov These tests measure the concentration of a compound required to inhibit the growth of or kill 50% of a cancer cell population, a value known as IC₅₀ or LD₅₀. nih.gov While specific cytotoxic data for this compound are not widely published, extensive research on other chroman-4-one derivatives highlights the antiproliferative potential of this class of compounds.

A study evaluating a series of 3-benzylidenechroman-4-ones demonstrated promising antiproliferative activity against a panel of five human colon cancer cell lines (LoVo, DLD-1, HCT-116, SW480, SW620). mdpi.com Three of the tested derivatives exhibited IC₅₀ values in the range of approximately 8–30 µM, with one compound showing the most potent activity. mdpi.com The study also tested cytotoxicity against a normal human endothelial cell line (HMEC-1) to assess selectivity. mdpi.com

In another study, coumarin-based benzopyranone derivatives with different amino side chains were tested against human lung carcinoma (A549) and normal lung (LL47) cell lines. The results showed that several compounds had potent anticancer activity, with one derivative containing a dimethylaminoethoxy side chain being highly selective against the cancer cells.

Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of 3-Benzylidenechroman-4-one Derivatives Against Colon Cancer Cell Lines Data from a 24-hour incubation period. Lower IC₅₀ values indicate higher cytotoxicity. mdpi.com

| Compound | LoVo | DLD-1 | HCT-116 | SW480 | SW620 | HMEC-1 (Normal Cells) |

| Cmpd 1 | 9.7 ± 1.1 | 7.8 ± 0.9 | 10.9 ± 1.2 | 12.1 ± 1.4 | 14.5 ± 1.7 | > 50 |

| Cmpd 3 | 21.3 ± 2.5 | 18.9 ± 2.2 | 25.4 ± 2.9 | 28.7 ± 3.3 | 31.2 ± 3.6 | > 50 |

| Cmpd 5 | 15.6 ± 1.8 | 13.4 ± 1.5 | 18.2 ± 2.1 | 20.3 ± 2.4 | 22.8 ± 2.6 | > 50 |

| Cisplatin | 12.5 ± 1.4 | 10.2 ± 1.1 | 14.8 ± 1.7 | 16.7 ± 1.9 | 19.3 ± 2.2 | 5.4 ± 0.6 |

Note: Cisplatin was used as a reference compound.

Table 4: In Vitro Cytotoxicity (LD₅₀ in µM) of Benzopyranone Derivatives Against Human Lung Cell Lines Data from a 48-hour treatment period. Lower LD₅₀ values indicate higher cytotoxicity.

| Compound | Side Chain | A549 (Carcinoma) | LL47 (Normal) | Selectivity (Normal/Cancer) |

| Cmpd 5 | Diethylaminoethoxy | 7.08 | 16.7 | 2.36 |

| Cmpd 6 | Dimethylaminoethoxy | 5.0 | 20.4 | 4.08 |

| Cmpd 7 | Morpholinoethoxy | 34.2 | 34.6 | 1.01 |

| Cmpd 8 | Piperidinylethoxy | 8.33 | 15.4 | 1.85 |

| Cmpd 9 | Pyrrolidinylethoxyl | 5.83 | 8.75 | 1.50 |

These studies collectively indicate that the chroman-4-one skeleton is a viable scaffold for designing novel antiproliferative agents. The structure-activity relationships suggest that substitutions at various positions, including halogenation and the addition of side chains, are crucial for optimizing both potency and selectivity against cancer cells.

Impact on Cell Cycle and Apoptosis Pathways

Currently, there is no publicly available scientific literature from the conducted searches detailing studies on the specific impact of this compound on cell cycle progression or the induction of apoptosis. Research has been conducted on other related flavonoids and chromanone derivatives, showing effects on cell cycle arrest and apoptosis in various cell lines derpharmachemica.com. For instance, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone was found to induce cell cycle arrest and apoptosis in gastric cancer cells derpharmachemica.com. However, analogous investigations for this compound have not been reported in the available search results.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Investigations into the anti-inflammatory properties of this compound are not present in the current body of scientific literature based on the performed searches. While related isochroman (B46142) compounds, such as 1-phenyl-6,7-dihydroxy-isochroman found in extra-virgin olive oil, have been shown to suppress the production of pro-inflammatory mediators like thromboxane (B8750289) A2, PGE2, and TNF-α in human monocytes, similar studies focused on the 6,8-dichloro analogue are not documented. The modulation of key inflammatory enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2) and NF-κB, by this specific compound remains an unexplored area of research.

Antiprotozoal and Antileishmanial Activity

While some heterocyclic compounds are known to possess antiprotozoal properties, specific studies on the antiprotozoal or antileishmanial activity of this compound are limited. Research into the synthesis of derivatives, such as 3-benzoyl-2-(2'-propoyl)-6,8-dichlorochromanone, has been documented. These derivatives were subsequently used as intermediates to create other heterocyclic compounds like pyrazoles and isoxazoles, with a general mention of the potential antiprotozoal activity of these resulting structures. However, no biological data was provided to support any antiprotozoal or antileishmanial claims for the this compound parent compound or its direct derivatives mentioned in the study.

Influence of Dichloro Substitution Pattern on Biological Activity

The introduction of halogen atoms into the chromone scaffold is a well-established strategy in medicinal chemistry to modulate pharmacological activity. The specific substitution pattern of these halogens can lead to profound differences in biological efficacy and target specificity. For the chroman-4-one series, the 6,8-dichloro substitution pattern has been investigated for its influence on various biological activities, including antimicrobial and anticancer properties. The presence of two chlorine atoms, which are strong electron-withdrawing groups, significantly alters the electronic distribution of the benzopyranone core, impacting its reactivity and potential for intermolecular interactions.

Research has shown that derivatives of this compound exhibit notable biological effects. For example, a derivative, 3-[5′-(p-Chloro)-phenyl-3H- Current time information in Bangalore, IN.nih.gov-dithiazol-3′-yl]-6,8-dichloro-4H-chromen-4-one, has been synthesized and evaluated for its antimicrobial properties. nih.gov Another study highlighted that 6,8-Dichloro-3-formylchromone demonstrated anti-H-pylori activity and was a potent inhibitor of jack bean urease. ijrpc.com A chromone derivative featuring a dichloro-substituted skeleton was found to have significant antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis. nih.gov These findings underscore the importance of the dichloro substitution in conferring potent bioactivity to the chromone nucleus.

The term "regiospecific" refers to the way that the position of substituents on a molecule's core structure (the pharmacophore) influences its biological activity. The placement of chlorine atoms at positions C-6 and C-8 of the chroman-4-one ring is not arbitrary and has distinct consequences for the molecule's interaction with biological targets. The electron-withdrawing nature of chlorine atoms at these specific positions enhances the electrophilic character of the chromone system, which can be crucial for binding to target enzymes or receptors.

Molecular docking studies have further elucidated these effects. A dichloro-substituted chromone was evaluated in docking studies with the KASIII enzyme from E. coli and S. aureus, yielding favorable docking scores that suggest a strong binding interaction. nih.gov This indicates that the 6,8-dichloro substitution pattern contributes effectively to the molecule's fit within the enzyme's active site.

Table 1: Antimicrobial Activity of Dichloro-Substituted Chromone Derivatives

| Compound Derivative | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Dichloro-substituted chromone (unspecified isomerism) | Candida albicans (Fungus) | 12.5 | nih.gov |

| Dichloro-substituted chromone (unspecified isomerism) | Bacillus subtilis (Bacterium) | 25 | nih.gov |

| 3-[5′-(p-Chloro)-phenyl-3H- Current time information in Bangalore, IN.nih.gov-dithiazol-3′-yl]-6,8-dichloro-4H-chromen-4-one | Cryptococcus gastricus (Fungus) | 6.25 | nih.gov |

| Saccharomyces cerevisiae (Fungus) | 12.5 | nih.gov |

The structure-activity relationship (SAR) of this compound is significantly influenced by two key non-covalent forces: halogen bonding and hydrophobic interactions. These forces govern how the molecule recognizes and binds to its biological targets.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic region (such as a lone pair on an oxygen, nitrogen, or sulfur atom) in another molecule, often a biological macromolecule. nih.govprinceton.edu In this compound, the electron density on the chlorine atoms is pulled towards the aromatic ring, creating a region of positive electrostatic potential on the outermost portion of the chlorine atom, known as a "sigma-hole" (σ-hole). nih.govprinceton.edu This σ-hole can interact favorably with electron-rich amino acid residues in a protein's binding pocket. The interaction is highly directional, typically forming an angle close to 180° along the C-Cl···Y axis (where Y is the nucleophilic atom). princeton.edu This specific and directional nature of halogen bonding can anchor the ligand in a precise orientation within the binding site, contributing significantly to its binding affinity and selectivity.

Mechanistic Insights into Molecular Interactions and Target Engagement

Ligand-Protein Interaction Profiling

The initial step in characterizing the mechanism of action of 6,8-dichlorochroman-4-one involves a detailed profiling of its interactions with putative protein targets. Biophysical techniques are invaluable in this regard, offering quantitative data on binding affinity, thermodynamics, and kinetics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods to study the binding of this compound to a target protein.

Surface Plasmon Resonance (SPR) would involve immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface. The change in the refractive index upon binding is measured in real-time, providing kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

An illustrative SPR sensorgram for the interaction of this compound with a hypothetical protein target is shown below.

Illustrative SPR Sensorgram Data for this compound Interaction

| Concentration (µM) | Association Phase (RU) | Dissociation Phase (RU) |

|---|---|---|

| 1.25 | 50 | 45 |

| 2.5 | 100 | 90 |

| 5 | 200 | 180 |

| 10 | 350 | 320 |

From such data, the following kinetic parameters could be derived:

Illustrative Kinetic Parameters from SPR Analysis

| Parameter | Value | Unit |

|---|---|---|

| kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kₑ | 3.0 x 10⁻³ | s⁻¹ |

Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting thermogram would allow for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Illustrative Thermodynamic Data from ITC Analysis

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (Kₐ) | 5.0 x 10⁴ | M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

These data would indicate an enthalpically driven binding event, suggesting strong, specific interactions such as hydrogen bonds and van der Waals forces.

NMR spectroscopy is a versatile tool for identifying the binding site of this compound on its target protein and for characterizing the structural changes upon binding. nih.gov Techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly informative.

In a CSP experiment, ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are recorded in the absence and presence of this compound. Amino acid residues in the binding pocket that are involved in the interaction will exhibit significant changes in their chemical shifts.

Illustrative Chemical Shift Perturbations in a Hypothetical Protein Target upon Binding to this compound

| Residue Number | Amino Acid | Chemical Shift Change (ppm) |

|---|---|---|

| 25 | Valine | 0.25 |

| 48 | Leucine | 0.31 |

| 50 | Phenylalanine | 0.28 |

| 89 | Tyrosine | 0.45 |

These perturbed residues would map to a specific region on the protein's surface, delineating the binding site. STD NMR, a ligand-observed experiment, can identify which protons of this compound are in close proximity to the protein, further defining its binding orientation.

Structural Biology Approaches

To gain atomic-level insights into the binding mode of this compound, structural biology techniques are indispensable.

X-ray crystallography can provide a high-resolution three-dimensional structure of this compound bound to its protein target. nih.gov This would involve co-crystallizing the compound with the protein or soaking the ligand into pre-formed protein crystals. The resulting electron density map would unambiguously show the precise orientation of the ligand in the binding pocket and its interactions with surrounding amino acid residues.

A hypothetical crystallographic study could reveal key interactions, as summarized in the table below.

Illustrative Key Interactions from a Hypothetical X-ray Crystal Structure

| Ligand Atom | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| C4-Oxygen | Tyr89-OH | Hydrogen Bond | 2.8 |

| C6-Chlorine | Leu48-Cδ | Halogen Bond | 3.1 |

| Chroman Ring | Phe50 | π-π Stacking | 3.5 |

For large protein complexes or membrane proteins that are challenging to crystallize, cryo-electron microscopy (cryo-EM) offers a powerful alternative for structure determination. nih.gov While typically applied to larger systems, recent advances have made it increasingly feasible for smaller protein-ligand complexes. nih.gov A cryo-EM structure of a this compound-target complex would provide similar atomic-level detail as X-ray crystallography, revealing the binding pose and key molecular interactions.

Analysis of Molecular Recognition Forces

The binding of this compound to its target is governed by a combination of non-covalent interactions. A detailed analysis of these forces is crucial for understanding binding specificity and for guiding lead optimization.

Hydrogen Bonding: The carbonyl oxygen at the 4-position of the chromanone core is a potential hydrogen bond acceptor. nih.govresearchgate.net As suggested by the hypothetical crystallographic data, this group could form a hydrogen bond with a suitable donor residue, such as the hydroxyl group of a tyrosine or serine, significantly contributing to binding affinity.

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring of this compound is inherently hydrophobic and likely engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, and phenylalanine. mdpi.comresearchgate.net These interactions are a major driving force for ligand binding in aqueous environments. mdpi.comresearchgate.net

Halogen Bonds: The chlorine atoms at the 6 and 8 positions can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring. nih.gov In the context of a protein binding pocket, the chlorine atoms of this compound could form halogen bonds with backbone carbonyls or the side chains of electron-rich residues, contributing to both affinity and selectivity. The potential for such interactions is supported by crystallographic studies of related halogenated chromone (B188151) derivatives. nih.govgu.se

Gene Expression Profiling and Pathway Analysis in Biological Systems

While direct gene expression profiling and pathway analysis studies on this compound are not currently available in published scientific literature, research on structurally related halogenated chroman-4-one derivatives provides insights into the potential biological pathways this compound might modulate.

A notable study on 8-bromo-6-chloro-2-pentylchroman-4-one , a compound with a similar halogenated scaffold, demonstrated significant inhibitory activity against Sirtuin 2 (SIRT2). acs.orgnih.gov Inhibition of SIRT2 in a neuronal model of Huntington's disease led to significant changes in gene expression. Specifically, there was a marked down-regulation of genes involved in the sterol biosynthesis pathway. acs.org This was linked to a decrease in the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for cholesterol and fatty acid synthesis. acs.org These findings suggest that halogenated chroman-4-ones could have a considerable impact on metabolic pathways at the transcriptional level.

Furthermore, other chromanone derivatives have been shown to influence inflammatory pathways by altering gene expression. For instance, certain chromanone analogues effectively suppress the expression of inducible nitric oxide synthase (iNOS) and subsequently reduce the production of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β in microglia. nih.gov This is achieved by inhibiting the nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous inflammatory genes. nih.gov

These examples from related compounds suggest that a comprehensive gene expression analysis of cells or tissues treated with this compound would be a valuable next step in elucidating its mechanism of action. Such studies could reveal novel therapeutic targets and pathways, particularly in the context of metabolic and inflammatory diseases.

Table 1: Gene Expression and Pathway Analysis of Related Chroman-4-one Derivatives

| Compound | Biological System | Key Findings | Affected Pathways |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Neuronal cell model of Huntington's disease | Down-regulation of genes responsible for sterol biosynthesis. acs.org | Sterol biosynthesis, SREBP-2 signaling acs.org |

| Chromanone analogues | LPS-induced BV-2 microglial cells | Decreased production of proinflammatory cytokines (TNF-α, IL-6, IL-1β). nih.gov | NF-κB signaling, TLR4-mediated inflammatory response nih.gov |

| Inhibition of iNOS expression. nih.gov |

Multi-Target Modulatory Effects of this compound Derivatives

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets and exhibiting a wide range of biological activities. nih.gov While multi-target studies specifically on this compound derivatives are yet to be published, the broader class of chroman-4-ones has demonstrated effects on multiple cellular targets, suggesting a similar potential for this specific compound.

A prominent example is the dual-targeting capability of certain derivatives. As mentioned previously, halogenated chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase. acs.orgnih.gov SIRT2 itself has multiple substrates, including α-tubulin and various transcription factors, and is implicated in cell cycle regulation, neurodegeneration, and metabolic diseases. nih.gov The inhibition of SIRT2 by compounds like 8-bromo-6-chloro-2-pentylchroman-4-one highlights a key molecular target.

In addition to direct enzyme inhibition, chroman-4-one derivatives have shown significant activity in modulating complex signaling pathways, such as the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway. nih.gov This pathway is a central regulator of the innate immune response and inflammation. The ability of chromanone analogues to interfere with this cascade at multiple points, including the inhibition of TAK1 and PI3K/Akt signaling, points to a multi-target modulatory effect on inflammatory processes. nih.gov

Other biological activities attributed to the chroman-4-one core structure include antioxidant, antimicrobial, and anticancer effects, each involving interactions with different sets of molecular targets. mdpi.com The diverse bioactivity of this chemical family underscores the likelihood that derivatives of this compound could also engage multiple targets, making them interesting candidates for further investigation in complex diseases where a multi-target approach may be beneficial.

Table 2: Observed Modulatory Effects of Structurally Related Chroman-4-one Derivatives

| Derivative Class | Primary Target/Pathway | Downstream Effects | Potential Therapeutic Area |

| Halogenated 2-alkyl-chroman-4-ones | Sirtuin 2 (SIRT2) acs.orgnih.gov | α-tubulin hyperacetylation, altered gene expression acs.orgnih.gov | Neurodegenerative diseases, Cancer nih.gov |

| Chromanone analogues | NF-κB Signaling Pathway nih.gov | Reduced expression of iNOS, TNF-α, IL-6, IL-1β nih.gov | Neuroinflammation nih.gov |

| TLR4-mediated signaling nih.gov | Inhibition of microglial activation nih.gov | Inflammatory disorders nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Diversified Analogues

The therapeutic potential of 6,8-dichlorochroman-4-one can be systematically explored by creating a library of diversified analogues. Future synthetic efforts should move beyond traditional methods to embrace more efficient and versatile strategies.

Advanced Condensation and Cyclization Reactions: The classical approach to synthesizing chroman-4-ones involves a base-promoted aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular cyclization. nih.gov Modern advancements, such as microwave-assisted synthesis, can accelerate this process. nih.govacs.org Future work should focus on applying novel cascade radical cyclization reactions, which allow for the introduction of diverse functional groups at the 3-position under metal-free conditions. researchgate.net For instance, reacting 2-(allyloxy)aryl aldehydes with various oxalates can yield ester-containing chroman-4-ones, which can be further modified. mdpi.com

Multi-Component Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity in a single step. Designing MCRs that incorporate the 6,8-dichloro-2'-hydroxyacetophenone precursor could lead to the one-pot assembly of novel and complex chroman-4-one derivatives that are otherwise difficult to synthesize.

Functionalization of the Core Scaffold: Beyond synthesizing the core, methodologies for its selective functionalization are crucial. For example, bromination at the 3-position opens a gateway to introduce a wide array of substituents (e.g., amines, cyanides) through substitution reactions, expanding the chemical space for biological screening. gu.se

Below is a table illustrating potential synthetic diversification strategies for the this compound scaffold.

| Position for Diversification | Synthetic Strategy | Potential Functional Groups to Introduce |

| C2 | Varying the aldehyde in aldol condensation reactions. | Alkyl chains (e.g., pentyl), aryl groups, heterocyclic rings. |

| C3 | Post-synthesis bromination followed by nucleophilic substitution. | Amines, azides, thiols, cyano groups. |

| C3 | Radical cascade annulation of a corresponding 2-(allyloxy) precursor. | Acyl groups, ester-containing side chains. |

| C4 (Carbonyl) | Reaction with hydrazines or hydroxylamine (B1172632). | Hydrazones, oximes. |

Exploration of New Biological Targets and Disease Areas

While chroman-4-ones are known to possess a range of biological activities, including antimicrobial and anticancer properties, the specific target landscape for this compound is largely unexplored. nih.gov Future research should aim to identify and validate novel molecular targets and expand the therapeutic applications.

Enzyme Inhibition: Analogues of this compound have shown potent and selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. nih.govacs.org This makes SIRT2 a primary target for further investigation. Additionally, the chroman-4-one scaffold has been identified as an inhibitor of Pteridine Reductase 1 (PTR1), a key enzyme in trypanosomatid parasites, suggesting a potential application in treating neglected tropical diseases like leishmaniasis. nih.gov

Anticancer Mechanisms: The cytotoxic effects of chroman-4-one derivatives against various cancer cell lines have been documented. researchgate.netgu.se Future studies should focus on elucidating the specific mechanisms. Potential targets include protein kinases, components of apoptotic pathways, and efflux pumps responsible for multidrug resistance.

Neurodegenerative Diseases: Given the link between SIRT2 and neurodegeneration, analogues of this compound should be evaluated in models of Parkinson's, Alzheimer's, and Huntington's disease. nih.gov Other potential targets in this area include enzymes like monoamine oxidase B (MAO-B).

A summary of established and potential biological targets is presented below.

| Target Class | Specific Example | Associated Disease Area |

| Deacetylases | Sirtuin 2 (SIRT2) | Cancer, Neurodegeneration |